molecular formula C9H9BrO3 B13484969 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one

Katalognummer: B13484969
Molekulargewicht: 245.07 g/mol
InChI-Schlüssel: CNWGXGYCTUWGJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be achieved through various methods. One common synthetic route involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) in the presence of bromine and a suitable solvent such as methylene chloride at room temperature . The reaction can also be carried out in acetic acid or acetic anhydride under similar conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds such as:

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the hydroxyl group.

    2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but has a methyl group instead of a methoxy group.

    2-Propanone, 1-(4-methoxyphenyl): Similar structure but lacks the bromine atom.

The presence of the bromine atom, hydroxyl group, and methoxy group in this compound makes it unique and imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C9H9BrO3

Molekulargewicht

245.07 g/mol

IUPAC-Name

1-(2-bromo-4-hydroxy-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9BrO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,1-2H3

InChI-Schlüssel

CNWGXGYCTUWGJF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1Br)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.